Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803561-42-3
VCID: VC3091441
InChI: InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H
SMILES: CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride

CAS No.: 1803561-42-3

Cat. No.: VC3091441

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride - 1803561-42-3

Specification

CAS No. 1803561-42-3
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name methyl 2-amino-2-(3,5-dimethylphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H
Standard InChI Key QNQRPDODZJNEHF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl
Canonical SMILES CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl

Introduction

PropertyValue
Molecular FormulaC₁₁H₁₆ClNO₂
Molecular Weight229.70 g/mol
Physical StateCrystalline solid
SolubilitySoluble in water, alcohols, and most polar organic solvents
Melting PointNot available in search results
Boiling PointNot available in search results

Synthesis Methods

The synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride typically follows a multi-step process starting with readily available precursors.

Laboratory Synthesis

The primary synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. This reaction is conducted under controlled conditions to ensure formation of the desired product. The general synthetic pathway can be outlined as follows:

  • Condensation of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride

  • Formation of an imine intermediate

  • Reduction of the imine to produce the amino group

  • Isolation of the hydrochloride salt through acid treatment

Industrial Production

In industrial settings, the production of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride employs automated reactors and continuous flow processes to optimize reaction conditions. These methods maximize yield while minimizing impurities, which is essential for producing high-quality material for pharmaceutical and research applications. Rigorous quality control measures are implemented throughout the production process to ensure consistent product purity.

Chemical Reactions and Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride participates in various chemical reactions due to its functional groups, making it valuable in chemical synthesis and pharmaceutical applications.

Key Chemical Reactions

The compound can undergo several types of reactions:

  • Esterification/Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or transesterified to form different esters.

  • Amination/Deamination: The amino group can participate in nucleophilic substitution reactions and can be modified through various transformations.

  • Aromatic Substitution: The dimethylphenyl ring can undergo electrophilic aromatic substitution reactions, though the methyl groups direct these reactions to specific positions.

Applications in Chemical Synthesis

The compound serves as a valuable building block in the synthesis of:

  • Peptides and peptidomimetics

  • Enzyme inhibitors

  • Pharmaceutical intermediates

  • Research chemicals for studying structure-activity relationships

Biological Activity and Mechanism of Action

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride exhibits notable biological activity, particularly in enzymatic systems and protein interactions.

Enzymatic Interactions

The compound can interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. These interactions are facilitated by:

  • The amino group, which can form hydrogen bonds and participate in acid-base interactions

  • The aromatic ring, which can engage in π-π stacking and hydrophobic interactions

  • The ester group, which can participate in hydrogen bonding and dipole interactions

Research Applications

In biochemical research, the compound is utilized to study:

  • Enzyme mechanisms and kinetics

  • Protein-ligand interactions

  • Structure-activity relationships in drug development

  • Molecular recognition processes

Comparison with Similar Compounds

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is part of a family of structurally related compounds, each with distinct properties and applications. Table 2 presents a comparison with several analogous compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceNotable Properties
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochlorideC₁₁H₁₆ClNO₂229.70 g/molStandard reference compoundVersatile amino acid derivative with dimethyl substitution
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate hydrochlorideC₁₁H₁₆ClNO₂229.70 g/molMethyl groups at 3,4 positionsDifferent electronic distribution affecting reactivity
Methyl 2-amino-2-(3,5-dichlorophenyl)acetateC₉H₉Cl₂NO₂234.08 g/molChloro instead of methyl groupsIncreased electron-withdrawing character
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetateC₁₁H₁₅NO₃209.24 g/molAdditional hydroxy groupEnhanced hydrogen bonding capability
Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochlorideC₁₁H₁₆ClNO₂229.70 g/molDifferent substitution patternSpecific stereochemistry affecting biological activity

The varying substitution patterns on the phenyl ring significantly influence the compounds' chemical reactivity, physical properties, and biological activity.

Research Applications and Future Directions

Current Research Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is currently being investigated in several research areas:

  • Pharmaceutical Development: The compound is being explored as a building block for drug candidates targeting various therapeutic areas.

  • Enzyme Studies: Researchers are using the compound to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.

  • Structure-Activity Relationship Studies: By comparing the activity of this compound with structural analogs, researchers can determine how specific molecular features contribute to biological activity.

Future Research Directions

Several promising research directions for Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride include:

  • Novel Synthetic Applications: Developing new synthetic methodologies using this compound as a platform for creating more complex molecules.

  • Therapeutic Target Identification: Further exploration of the compound's interactions with specific biological targets could lead to the discovery of new therapeutic approaches.

  • Green Chemistry Applications: Investigating more environmentally friendly synthesis methods for production of this and related compounds.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed for the identification and characterization of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through chemical shifts of hydrogen and carbon atoms. Key NMR signals include:

    • Aromatic protons (6.5-7.5 ppm)

    • Methyl groups on the phenyl ring (2.0-2.5 ppm)

    • Amino group protons (variable, depending on conditions)

    • Methyl ester protons (3.5-4.0 ppm)

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern characteristic of the compound.

  • Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands.

Chromatographic Methods

Chromatographic techniques used for purity analysis and quality control include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

  • Gas Chromatography (GC): Used for analysis of volatile derivatives or metabolites.

  • Thin-Layer Chromatography (TLC): For rapid screening and reaction monitoring.

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